
N4-(1-phenylethyl)quinazoline-2,4-diamine
Beschreibung
N4-(1-Phenylethyl)quinazoline-2,4-diamine is a quinazoline derivative characterized by a 1-phenylethyl substituent at the N4 position of the quinazoline core. Quinazoline-2,4-diamines are a pharmacologically significant class of compounds, known for their antibacterial, anticancer, and enzyme inhibitory activities . The structural flexibility of the quinazoline scaffold allows for extensive modifications at the N2 and N4 positions, enabling fine-tuning of biological activity and pharmacokinetic properties. For instance, substituents on the benzylamine or phenylethyl groups at N4 and N2 influence target binding affinity, metabolic stability, and bacterial resistance profiles .
Eigenschaften
IUPAC Name |
4-N-(1-phenylethyl)quinazoline-2,4-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-11(12-7-3-2-4-8-12)18-15-13-9-5-6-10-14(13)19-16(17)20-15/h2-11H,1H3,(H3,17,18,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCCEDZXRWDLBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=NC(=NC3=CC=CC=C32)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-phenylethyl)quinazoline-2,4-diamine typically involves the reaction of anthranilic acid with an amide to form 4-oxo-3,4-dihydroquinazolines, followed by further functionalization . One common method involves the decarboxylation of a 2-carboxy derivative . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N4-(1-phenylethyl)quinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines .
Wissenschaftliche Forschungsanwendungen
N4-(1-phenylethyl)quinazoline-2,4-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Wirkmechanismus
The mechanism of action of N4-(1-phenylethyl)quinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
However, analogues with N4-benzyl groups substituted with electron-withdrawing groups (e.g., CF₃ in A4) show superior antibacterial potency, likely due to enhanced target binding . N4-cyclohexyl derivatives (e.g., I-6h) exhibit higher melting points (>170°C), suggesting improved crystallinity and stability compared to aromatic N4 substituents .
N2 Substituents :
- N2-isopropyl (A4) and N2-hexyl () groups contribute to hydrophobic interactions with bacterial targets or enzymes. The hexyl chain in may extend the compound’s half-life by reducing metabolic clearance .
Additional Modifications: Methoxy groups (e.g., 8-methoxy in S172) can enhance solubility and modulate electron distribution, affecting binding affinity .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical and DMPK Data
Key Observations:
- Lipophilicity : CF₃-substituted benzyl derivatives (A4) exhibit higher LogP values, correlating with enhanced membrane penetration but reduced aqueous solubility .
- Metabolic Stability : Compounds with branched alkyl groups (e.g., isopropyl) or cyclic amines (e.g., piperidinyl) show improved metabolic stability due to reduced susceptibility to oxidative metabolism .
Resistance and Toxicity Profiles
- Resistance : Quinazoline-2,4-diamines with bulky N4 substituents (e.g., CF₃-benzyl) exhibit lower spontaneous resistance rates in S. aureus compared to simpler analogues .
- Toxicity : N4-cyclohexyl and N4-piperidinyl derivatives demonstrate low cytotoxicity in mammalian cells, making them promising for therapeutic development .
Biologische Aktivität
N4-(1-phenylethyl)quinazoline-2,4-diamine is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a detailed exploration of its biological activity, including antimicrobial, antimalarial, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its quinazoline scaffold, which consists of a fused benzene and pyrimidine ring. The presence of the phenethyl group at the N4 position enhances its pharmacological profile by influencing its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound and its derivatives exhibit significant antimicrobial properties. A study focused on disubstituted quinazoline-2,4-diamines demonstrated strong antibacterial activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Acinetobacter baumannii. The optimized compounds showed a survival rate of 90% in infected models compared to 66% for controls, highlighting their potential as effective antibacterial agents .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound | Target Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
---|---|---|---|
This compound | Staphylococcus aureus | 8 | 15 |
N2,N4-disubstituted derivative | Acinetobacter baumannii | 16 | 12 |
N2,N4-disubstituted derivative | Escherichia coli | 32 | 10 |
Antimalarial Activity
The compound has also shown promise in antimalarial applications. A series of quinazoline derivatives were synthesized and evaluated for their activity against Plasmodium falciparum, with some compounds exhibiting IC50 values lower than 30 nM. This suggests that modifications to the quinazoline structure can significantly enhance antimalarial efficacy .
Case Study: Antimalarial Efficacy
In a study involving various quinazoline derivatives, compound 20 (6,7-dimethoxy-N4-(1-phenyl-ethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine) was identified as a lead compound due to its high potency against malaria parasites. It demonstrated a selectivity index significantly higher than traditional antimalarials like chloroquine, indicating its potential for further development as an antimalarial drug .
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial resistance mechanisms. For instance, it acts as a dihydrofolate reductase inhibitor, which is critical for bacterial survival and proliferation. This mechanism was confirmed through in vitro studies showing that the compound effectively inhibited bacterial growth by disrupting folate metabolism .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinazoline derivatives. Research has shown that substituents at specific positions on the quinazoline ring can enhance antimicrobial and antimalarial activities:
- Position N2 : Substituents here can improve binding affinity to target enzymes.
- Position N4 : The phenethyl group has been shown to increase lipophilicity and cellular uptake.
Table 2: Structure-Activity Relationship Insights
Position | Substituent Type | Effect on Activity |
---|---|---|
N2 | Aromatic ring | Increased antibacterial potency |
N4 | Alkyl/aryl group | Enhanced bioavailability |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N4-(1-phenylethyl)quinazoline-2,4-diamine, and how can yield be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a 4-chloroquinazoline intermediate with 1-phenylethylamine. Microwave-assisted one-pot synthesis (e.g., as described for analogous quinazolines) reduces reaction time and improves yield (70–93%) by enhancing regioselectivity . For scale-up, catalytic methods using Pd/C or acetic acid reflux (as in trimetrexate synthesis) are recommended, with purification via recrystallization or column chromatography .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.1–8.6 ppm and amine protons as exchangeable signals).
- HRMS (ESI) for precise molecular weight validation (e.g., target mass: ~335.15 g/mol).
- Elemental analysis (C, H, N) to verify stoichiometry (e.g., C: ~70%, H: ~5.5%, N: ~17%) .
Q. What are the primary biological targets of quinazoline-2,4-diamine derivatives in preclinical research?
- Methodological Answer : Common targets include:
- Dihydrofolate reductase (DHFR) : Assess inhibition via enzyme activity assays (IC50 values, e.g., trimetrexate: <10 nM) .
- Protein phosphatase 2A (PP2A) inhibitors : Use cell-based assays (e.g., SET antagonist EMQA reduced HCC tumor growth) .
- Kinases (e.g., JAK2) : Evaluate selectivity via kinase profiling panels (>50-fold selectivity over JAK3 is typical for related compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological targets (e.g., DHFR vs. PP2A inhibition) for quinazoline-2,4-diamines?
- Methodological Answer :
- Perform target deconvolution using siRNA knockdown or CRISPR-Cas9 screens to identify essential pathways.
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct binding affinities for suspected targets.
- Compare in vitro enzyme inhibition data (e.g., DHFR IC50) with in vivo efficacy in xenograft models (e.g., tumor regression linked to PP2A modulation) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of N4-substituted quinazoline-2,4-diamines?
- Methodological Answer :
- Systematic substitution : Vary the N4-phenylethyl group (e.g., electron-withdrawing/-donating substituents) to assess impact on potency.
- Molecular docking : Use crystallographic data of DHFR or PP2A to model binding interactions (e.g., hydrogen bonding with Asp27 in DHFR).
- Pharmacophore mapping : Identify critical features (e.g., planar quinazoline core, basic amine) using tools like Schrödinger’s Phase .
Q. How should in vivo efficacy studies for this compound be designed to evaluate antitumor activity?
- Methodological Answer :
- Model selection : Use murine xenografts (e.g., renal carcinoma) with JAK2/STAT3-dependent tumors.
- Dosing regimen : Administer orally (10–50 mg/kg/day) with hydroxypropyl-β-cyclodextrin to enhance solubility.
- Endpoint analysis : Monitor tumor volume, metastasis (via bioluminescence), and STAT3 phosphorylation (Western blot) .
Q. What computational approaches predict off-target effects or metabolic stability of this compound?
- Methodological Answer :
- ADMET prediction : Use SwissADME or ADMETlab to estimate permeability (e.g., LogP ~2.5), CYP450 inhibition, and half-life.
- Metabolite identification : Simulate Phase I/II metabolism (e.g., oxidation of the phenylethyl group) using GLORY or Meteor.
- Off-target profiling : Employ similarity-based tools (e.g., SEA) to screen for kinase or GPCR interactions .
Q. How can researchers address solubility and stability challenges in formulation studies?
- Methodological Answer :
- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility.
- Co-solvent systems : Use 40% hydroxypropyl-β-cyclodextrin (as in D153249 studies) or PEG-400 for in vivo delivery.
- Forced degradation : Conduct stress testing (pH, heat, light) with HPLC monitoring to identify degradation pathways .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.